Product packaging for HIV-1 protease-IN-3(Cat. No.:)

HIV-1 protease-IN-3

Cat. No.: B12394623
M. Wt: 519.7 g/mol
InChI Key: QQVYMLIPGZJSRF-YDOVEJIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 protease-IN-3 is a chemical reagent designed for scientific research on the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This enzyme is a crucial target in antiretroviral therapy, as it is essential for viral maturation and replication. As a homodimeric aspartic protease, the HIV-1 enzyme features a flexible flap region and a catalytic triad (Asp-Thr-Gly) that are key to its function . Researchers can utilize this compound to investigate the mechanisms of protease inhibition and the evolution of drug resistance. Resistance arises when mutations in the protease gene, often at active or non-active sites, alter the enzyme's flexibility or binding landscape, reducing inhibitor affinity . This product is intended for in vitro studies only and is classified For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37NO7S B12394623 HIV-1 protease-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H37NO7S

Molecular Weight

519.7 g/mol

IUPAC Name

(3R,4R)-4-hydroxy-3-[2-[(2S)-1-hydroxypropan-2-yl]oxy-4-methylsulfonylphenyl]-1-[(4-methoxyphenyl)methyl]-3-(3-methylbutyl)pyrrolidin-2-one

InChI

InChI=1S/C27H37NO7S/c1-18(2)12-13-27(23-11-10-22(36(5,32)33)14-24(23)35-19(3)17-29)25(30)16-28(26(27)31)15-20-6-8-21(34-4)9-7-20/h6-11,14,18-19,25,29-30H,12-13,15-17H2,1-5H3/t19-,25-,27+/m0/s1

InChI Key

QQVYMLIPGZJSRF-YDOVEJIGSA-N

Isomeric SMILES

C[C@@H](CO)OC1=C(C=CC(=C1)S(=O)(=O)C)[C@@]2([C@H](CN(C2=O)CC3=CC=C(C=C3)OC)O)CCC(C)C

Canonical SMILES

CC(C)CCC1(C(CN(C1=O)CC2=CC=C(C=C2)OC)O)C3=C(C=C(C=C3)S(=O)(=O)C)OC(C)CO

Origin of Product

United States

Structural Biology of Hiv 1 Protease and Its Molecular Interactions with Inhibitors

Quaternary Structure and Active Site Architecture of Wild-Type HIV-1 Protease

The functional form of HIV-1 protease is a complex and dynamic assembly, exquisitely evolved for its catalytic role. Its three-dimensional structure has been extensively studied, revealing key features that are fundamental to its activity and its interaction with inhibitors.

Homodimeric Nature and Subunit Organization

HIV-1 protease is a homodimeric aspartic protease, meaning it is composed of two identical protein subunits. nih.gov Each subunit, or monomer, consists of 99 amino acids. proteopedia.org The two monomers come together to form a C2-symmetric dimer, creating a single, shared active site at the interface between them. callutheran.edu This dimeric interface is crucial for the enzyme's stability and catalytic function. The N- and C-termini of each subunit interdigitate to form a stable four-stranded β-sheet that constitutes a significant portion of the dimer interface. nih.gov

Catalytic Aspartate Dyad and Key Active Site Residues

At the heart of the active site lies the catalytic dyad, composed of two aspartic acid residues, one from each monomer (Asp25 and Asp25'). nih.gov These residues are essential for the catalytic activity of the enzyme. proteopedia.org The active site also contains a highly conserved sequence, Asp-Thr-Gly (residues 25-27), which is a hallmark of aspartyl proteases. nih.govcallutheran.edu While the aspartate residues are directly involved in catalysis, the threonine and glycine (B1666218) residues play important roles in maintaining the structural integrity of the active site and in positioning the substrate for cleavage. umich.edu The active site cavity is predominantly lined with hydrophobic amino acid residues, which play a significant role in substrate and inhibitor binding. indexcopernicus.com

Flexible Flaps and Conformational Dynamics of HIV-1 Protease

A notable feature of the HIV-1 protease structure is the presence of two flexible β-hairpin loops, often referred to as "flaps" (typically residues 43-58 of each monomer), that cover the active site. callutheran.edu These flaps are highly dynamic and can exist in several conformations, including open, semi-open, and closed states. callutheran.edu In the absence of a bound ligand, the flaps are generally in a more open or semi-open conformation. Upon substrate or inhibitor binding, the flaps move to a closed conformation, effectively trapping the ligand in the active site. nih.govcallutheran.edu This conformational change is crucial for catalysis and for the high affinity of many inhibitors. The movement of these flaps is a key aspect of the enzyme's function and a critical consideration in the design of effective inhibitors.

Structural Basis of HIV-1 Protease-IN-3 Binding

While specific crystallographic or neutron diffraction data for the this compound complex are not extensively available in public literature, the principles of its binding can be inferred from the vast body of research on other HIV-1 protease inhibitors. This compound is a potent inhibitor with a reported IC50 of 71 nM and an EC50 of 0.86 μM. medchemexpress.com

X-ray Crystallography and Neutron Diffraction Studies of HIV-1 Protease-Inhibitor Complexes

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of HIV-1 protease and its complexes with various inhibitors. nih.govpnas.org These studies have provided detailed atomic-level views of how inhibitors bind within the active site, revealing the critical interactions that lead to potent inhibition. nih.govpnas.org Neutron diffraction studies have complemented this by providing information on the location of hydrogen atoms, which is crucial for understanding the details of hydrogen-bonding networks and the protonation states of the catalytic aspartate residues. nih.gov Such studies on complexes with other inhibitors have been instrumental in structure-based drug design, leading to the development of highly effective antiretroviral drugs. nih.gov

Hydrogen Bonding Networks and Hydrophobic Interactions at the Binding Interface

The binding of inhibitors like this compound to the active site is governed by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: A network of hydrogen bonds is critical for the tight binding of inhibitors. scilit.com Key hydrogen bonding interactions typically occur between the inhibitor and the catalytic Asp25/Asp25' dyad. researchgate.net Additionally, conserved water molecules often mediate hydrogen bonds between the inhibitor and the flaps of the protease, further stabilizing the closed conformation of the enzyme-inhibitor complex. researchgate.netnih.gov The backbone atoms of the flap region, particularly around residues Ile50 and Ile50', are common sites for these water-mediated interactions. researchgate.net

Conformational Changes in HIV-1 Protease upon this compound Binding

The binding of an inhibitor to HIV-1 protease induces significant conformational changes in the enzyme. HIV-1 protease is a homodimeric enzyme, with each monomer contributing to the active site. A key structural feature of the protease is a pair of flexible β-hairpins, known as "flaps" (residues 43-58), which cover the active site. In the unbound (apo) state, these flaps are generally in a "semi-open" or "open" conformation, allowing substrate or inhibitor access to the active site.

Upon binding of this compound, a notable conformational change occurs, leading to the closure of these flaps over the inhibitor. This "closed" conformation is characteristic of the inhibitor-bound state and is crucial for establishing the network of interactions that stabilize the enzyme-inhibitor complex. The design of this compound, also referred to as compound 14 in its developmental literature, was guided by a "Pocket-to-Lead" strategy, which utilized the structural information of the binding pocket to design a molecule with optimal interactions. acs.org

The initial design concept was validated through the co-crystal structure of a precursor compound, compound 9, with HIV-1 protease. acs.org This structure revealed the foundational interactions and the induced conformational fit. Subsequent structure-based drug design led to the development of this compound, which demonstrated a significant improvement in inhibitory activity. acs.org The binding of this class of inhibitors causes the flap regions to move inward, effectively trapping the inhibitor within the active site. This movement brings key residues, such as Ile50 and Ile50' from each flap, into close proximity with the inhibitor, facilitating crucial interactions.

Water-Mediated Interactions in this compound Binding

Water molecules play a pivotal role in mediating the interactions between HIV-1 protease and its inhibitors. A highly conserved water molecule, often referred to as the "flap water," is frequently observed in the crystal structures of HIV-1 protease complexed with various inhibitors. This water molecule forms a hydrogen bond bridge between the flaps of the protease and the inhibitor. Specifically, it typically hydrogen bonds with the backbone amide groups of Ile50 and Ile50' in the flaps and the carbonyl groups of the inhibitor.

In the case of the design strategy leading to this compound, a key aspect was the consideration of this structural water molecule. The designed compound 9, a precursor to this compound, was shown to have its carbonyl group pointing towards this structurally important water molecule, forming a hydrogen bond. acs.org This interaction is critical for the stability of the complex. The optimization from compound 9 to the highly potent this compound involved refining the interactions within the binding pocket, which includes these water-mediated contacts. The structure of the designed molecules, including this compound, proved to be novel and showcased high synthetic feasibility, highlighting the success of this structure-guided approach that accounts for critical water-mediated interactions. acs.org

Compound Names

Mechanistic Principles of Hiv 1 Protease Catalysis and Inhibition by Hiv 1 Protease in 3

General Acid-Base Catalysis in Aspartic Proteases

HIV-1 protease belongs to the aspartic protease family, a class of enzymes that employ a pair of aspartic acid residues within their active site to catalyze the cleavage of peptide bonds. The catalytic mechanism is a classic example of general acid-base catalysis. In this process, one of the catalytic aspartate residues acts as a general base, while the other functions as a general acid.

The catalytic cycle commences with the deprotonated aspartate residue abstracting a proton from a water molecule. This activation of the water molecule transforms it into a highly reactive nucleophile, a hydroxide (B78521) ion. This potent nucleophile then initiates an attack on the carbonyl carbon of the targeted peptide bond within the substrate.

Concurrently, the second aspartate residue, which is protonated, donates a proton to the carbonyl oxygen of the same peptide bond. This protonation increases the electrophilic character of the carbonyl carbon, rendering it more susceptible to the nucleophilic attack by the activated water molecule. This coordinated action of the two aspartate residues facilitates the hydrolysis of the peptide bond, leading to the cleavage of the polypeptide chain.

Protonation States of Catalytic Aspartates in HIV-1 Protease

The catalytic activity of HIV-1 protease is critically dependent on the specific protonation states of its catalytic dyad, which consists of the aspartate residues at positions 25 and 25' (Asp25 and Asp25'). At the optimal pH for the enzyme's function, which is in the range of 4.5 to 6.0, it is widely accepted that the catalytic dyad exists in a mono-protonated state. This means that one of the aspartic acid residues is in its protonated form (-COOH), while the other is deprotonated (-COO⁻).

This specific ionization state is essential for the general acid-base catalysis to proceed. The deprotonated aspartate is strategically positioned to function as the general base, activating the catalytic water molecule. Simultaneously, the protonated aspartate is poised to act as the general acid, donating a proton to the carbonyl oxygen of the substrate. The sharing of a single proton between the two aspartate residues is a hallmark of this catalytic mechanism.

Formation and Stabilization of the Tetrahedral Intermediate in Protease Catalysis

Following the nucleophilic attack on the carbonyl carbon of the peptide bond, a transient, high-energy species known as the tetrahedral intermediate is formed. This intermediate is characterized by a central carbon atom bonded to the nitrogen of the peptide bond, the original carbonyl oxygen (now an oxyanion), and the two adjacent alpha-carbons of the substrate.

The active site of HIV-1 protease is exquisitely structured to stabilize this fleeting intermediate. The negatively charged oxyanion of the tetrahedral intermediate is stabilized through hydrogen bonding interactions with the protonated catalytic aspartate residue. This stabilization effectively lowers the activation energy of the reaction, thereby accelerating the rate of peptide bond cleavage.

The collapse of the tetrahedral intermediate is a rapid process. The nitrogen atom of the scissile bond is protonated by the aspartate that had initially acted as the general acid. This protonation event triggers the cleavage of the carbon-nitrogen bond, resulting in the formation of two separate peptide products. The catalytic aspartate residues are then regenerated to their initial mono-protonated state, preparing the enzyme for another round of catalysis.

Mechanism of Inhibition by HIV-1 Protease-IN-3 as a Transition-State Mimic

HIV-1 protease inhibitors are a critical component of combination antiretroviral therapy. A significant number of these inhibitors, including this compound, are designed as transition-state mimics. These are stable molecules that are structurally and electronically analogous to the unstable tetrahedral intermediate formed during the enzymatic reaction.

By mimicking this transition state, this compound can bind to the active site of the enzyme with exceptionally high affinity, often several orders of magnitude greater than the natural substrate. These inhibitors typically incorporate a non-hydrolyzable functional group that replicates the tetrahedral geometry of the transition state.

Computational Approaches in the Study of Hiv 1 Protease in 3

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a foundational computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. For HIV-1 protease, docking simulations are instrumental in positioning potential inhibitors within the enzyme's active site and estimating the strength of their interaction.

Research Findings: Docking studies consistently reveal that effective HIV-1 protease inhibitors form a network of interactions with key residues in the active site. The catalytic dyad, Asp25 and Asp25', is a primary interaction point, often forming hydrogen bonds with the inhibitor. Other crucial interactions involve backbone atoms of residues such as Gly27, Asp29, and Asp30, as well as hydrophobic interactions with residues in the flap regions, like Ile50. nih.gov

Various docking programs, including DOCK, AutoDock Vina, and CANDOCK, are employed to screen large libraries of compounds for potential inhibitory activity. nih.govfrontiersin.org These programs use scoring functions to rank candidates based on predicted binding energies, which correlate with experimental binding affinities. For instance, a comparative study of docking protocols on a set of 30 HIV-1 protease inhibitors demonstrated that the CANDOCK protocol showed a superior correlation between predicted binding scores and experimental affinities, with a Pearson coefficient of 0.62. frontiersin.org

Table 1: Comparison of Docking Program Performance for HIV-1 Protease Inhibitors

Docking ProtocolPearson Coefficient (r) vs. Experimental AffinityArea Under ROC Curve (AUROC) for Discriminating Actives vs. Decoys
CANDOCK 0.620.94
Autodock Vina 0.480.71
Smina 0.490.74
Data sourced from a benchmarking study on 30 HIV-1 protease complexes. frontiersin.org

This analysis allows for the prioritization of compounds for further experimental testing and provides a structural basis for optimizing lead compounds to enhance their binding affinity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of the inhibitor-protease interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the complex over time. HIV-1 protease is a highly flexible enzyme, particularly its two "flap" regions that cover the active site. The dynamics of these flaps are critical for substrate entry and product release.

Research Findings: MD simulations, often performed over nanosecond timescales, have shown that in the absence of an inhibitor, the protease flaps are highly mobile and can transition between "semi-open" and "closed" conformations. pnas.org Upon inhibitor binding, the flaps typically adopt a stable, closed conformation, sequestering the inhibitor within the active site. pnas.org These simulations, using force fields like GROMOS and AMBER, provide detailed insights into the stability of the protein-ligand complex. nih.gov

MD simulations are also crucial for understanding the mechanisms of drug resistance. Mutations, even those distant from the active site, can alter the conformational dynamics of the protease, affecting inhibitor binding. For example, simulations of the N88S mutant protease revealed changes in the hydrogen bonding network that interfere with the binding of the inhibitor Nelfinavir, explaining the observed resistance. acs.org Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), offering a more rigorous estimation of binding affinity than docking scores alone.

Table 2: Root Mean Square Deviation (RMSD) of HIV-1 Protease Backbone in MD Simulations

SystemSimulation Time (ns)Average RMSD (Å)
Unliganded Protease 42~2.0 - 3.5 (high fluctuation)
Protease-Inhibitor Complex 28~1.0 - 1.5 (stable)
Illustrative data based on findings from multiple MD studies. pnas.orgacs.org

Quantum Mechanics and Ab Initio Calculations for Mechanistic Insights and Force Field Development

Quantum mechanics (QM) and ab initio methods provide the most accurate description of molecular interactions by explicitly considering the electronic structure of the system. While computationally intensive, these methods are invaluable for understanding the precise nature of binding interactions, reaction mechanisms, and for developing more accurate parameters for classical force fields used in MD simulations.

Research Findings: QM calculations have been used to investigate the interactions between inhibitors and specific residues in the HIV-1 protease active site with high precision. rsc.org For instance, studies on novel inhibitors GRL-004 and GRL-063 used QM to quantify the binding energies with key residues like ASP29 and ILE50 in both wild-type and drug-resistant protease strains. bohrium.com These calculations can reveal subtle electronic effects, such as charge transfer and polarization, that are not captured by classical methods.

To overcome the computational cost of applying QM to entire proteins, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the critical region, such as the active site and the inhibitor, is treated with QM, while the rest of the protein is treated with classical MM. This has been used to study the catalytic mechanism of the protease and the molecular basis of drug resistance. jnanoworld.com Additionally, methods like the Molecular Fractionation with Conjugate Caps (MFCC) have been developed to perform full QM calculations on large protein-ligand complexes, providing a detailed "interaction spectrum" that quantifies the contribution of each amino acid to the total binding energy. psu.edunih.gov

Table 3: QM-Calculated Interaction Energies for Lopinavir (B192967) with Key HIV-1 Protease Residues

ResidueInteraction Energy (kcal/mol)
Asp25 (Chain A) -24.8
Asp29 (Chain B) -11.5
Asp30 (Chain A) -8.2
Gly27 (Chain A) -6.5
Ile50 (Chain A) -5.1
Data from a full quantum mechanical study using the MFCC method. psu.edu

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models are powerful predictive tools in drug discovery. A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which relates the 3D steric and electrostatic properties of molecules to their inhibitory potency.

Research Findings: Numerous QSAR and CoMFA studies have been successfully applied to various classes of HIV-1 protease inhibitors. nih.gov These studies typically involve aligning a set of inhibitors and calculating their steric and electrostatic fields. A statistical method, such as Partial Least Squares (PLS), is then used to build a model that correlates these fields with the experimental inhibitory activities (e.g., pIC50 values).

For a set of 38 inhibitors structurally similar to Indinavir, a CoMFA model yielded predicted activities that were in excellent agreement with experimental values. acs.orgnih.gov The inclusion of calculated enzyme-inhibitor binding energy as an additional descriptor significantly improved the predictive power of the model, increasing the cross-validated correlation coefficient (q²) from 0.45 to 0.69. nih.govresearchwithrutgers.com The graphical output of CoMFA, in the form of contour maps, highlights regions where modifications to the inhibitor structure are likely to increase or decrease activity, thereby guiding the rational design of new, more potent analogues. nih.gov

Table 4: Statistical Validation of a 3D-QSAR (CoMFA) Model for HIV-1 Protease Inhibitors

Statistical ParameterValueDescription
q² (Cross-validated r²) 0.701Indicates the internal predictive ability of the model.
r² (Non-cross-validated r²) 0.942Measures the correlation between experimental and predicted activities for the training set.
Number of Components 5The optimal number of principal components used in the PLS model.
Data from a 2D-QSAR study on tetrahydrofuran-tertiary amine-acetamide inhibitors. scirp.org

Machine Learning and Virtual Screening for HIV-1 Protease-IN-3 Analogues

Machine learning (ML) has emerged as a transformative tool in drug discovery, capable of analyzing vast and complex datasets to identify potential drug candidates. In the context of HIV-1 protease, ML models are trained on large databases of known inhibitors and their properties to learn the features that define an active compound.

Research Findings: Various ML algorithms, including k-nearest neighbors (k-NN), support vector machines (SVM), random forests (RF), and deep neural networks (DNN), have been used to build classification models that can distinguish active HIV-1 protease inhibitors from inactive molecules. acs.org In one study, 15 different classification models were built using a dataset of 4,855 inhibitors. The best models demonstrated high accuracy on both training and test sets, with one consensus model achieving a prediction accuracy of 98.37% on an external validation set. acs.org

These trained models are then deployed for virtual screening, where they rapidly evaluate massive compound libraries (containing millions of molecules) to identify novel "hits". This approach significantly accelerates the initial stages of drug discovery. mdpi.com For example, an ML model can be combined with mutational data to predict how effective a novel drug might be against resistant strains of the virus. An artificial neural network (ANN) model was developed that uses both the molecular fingerprint of an inhibitor and the protease's mutational profile to predict the fold change in resistance, achieving a mean R² value of 0.716 for unseen inhibitors. nih.gov

Table 5: Performance of Machine Learning Models in Classifying HIV-1 Protease Inhibitors

Machine Learning MethodDescriptors UsedAccuracy on Test Set
Random Forest (RF) CORINA Symphony98.37%
Consensus Model (All methods) MACCS Fingerprints83.15%
Support Vector Machine (SVM) PubChem Fingerprints81.18%
Deep Neural Network (DNN) CORINA Symphony80.95%
Data from a comparative study of ML methods on a dataset of 4,855 inhibitors. acs.org

Enzyme Kinetics and Thermodynamics of Hiv 1 Protease in 3 Interaction

Impact of HIV-1 Protease-IN-3 on Protease Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency of an enzyme is described by the ratio k_cat/K_m, where k_cat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time) and K_m is the Michaelis constant (the substrate concentration at which the reaction rate is half of its maximum). A competitive inhibitor will increase the apparent K_m of the substrate without affecting k_cat, thereby reducing the catalytic efficiency. Non-competitive and uncompetitive inhibitors have different effects on these parameters.

By measuring the k_cat and K_m of HIV-1 protease for its natural substrates in the presence and absence of an inhibitor like IN-3, researchers can gain a comprehensive understanding of its inhibitory mechanism and its impact on the enzyme's fundamental function.

Mechanisms of Drug Resistance to Hiv 1 Protease in 3

Identification and Characterization of Primary Protease Mutations Conferring Resistance to HIV-1 Protease-IN-3

Primary mutations are those that directly interfere with the binding of a protease inhibitor to the enzyme's active site. nih.gov These mutations are often the first to be selected under drug pressure and can significantly reduce the susceptibility of the virus to the inhibitor. nih.govtandfonline.com

Active Site Mutations

Mutations within the active site of the HIV-1 protease are a primary mechanism of resistance to PIs. The active site is a cavity where the inhibitor binds, and alterations to the amino acid residues in this region can directly impact inhibitor efficacy. nih.govmdpi.com

Major mutations at positions such as V82 and I84 are known to confer resistance to a broad range of PIs. acs.orgnih.gov For instance, the V82A mutation is one of the first to emerge in patients treated with certain PIs. tandfonline.com Other significant active site mutations include D30N, G48V, I50V, and L90M, which are often selected early in the evolution of PI resistance. tandfonline.commdpi.com These mutations can cause resistance through various means, including direct steric hindrance, which physically blocks the inhibitor from binding effectively. tandfonline.com

The impact of these mutations can be specific to certain inhibitors. For example, D30N is a signature mutation for resistance to nelfinavir, while I47A is associated with lopinavir (B192967) resistance. acs.orgnih.gov Structural studies have shown that mutations like I50V can lead to a loss of van der Waals interactions between the protease and the inhibitor, thereby reducing binding affinity. mdpi.com

MutationAssociated PIsMechanism of Resistance
V82A/F/TMultiple PIsSteric hindrance, altered hydrophobic interactions
I84VMultiple PIsAltered van der Waals contacts, reduced binding affinity
D30NNelfinavirLoss of hydrogen bonding with the inhibitor
G48VSaquinavir, AtazanavirIncreased side chain size reduces inhibitor interactions
I50VFosamprenavir, Darunavir (B192927), LopinavirLoss of hydrophobic contacts, altered dimer interface
L90MMultiple PIsAlters the shape of the active site cavity

Dimer Interface Mutations

Mutations such as L24I, I50V, and F53L have been shown to decrease the stability of the protease dimer. mdpi.com The I50V mutation, while also an active site mutation, contributes to altering the dimer interface. mdpi.com Another example is the substitution at Gly-94 to Ser, which is expected to destabilize the β-sheet that forms the dimerization interface. csic.es By altering the dimer stability, these mutations can indirectly confer resistance to PIs. portlandpress.com Targeting the dimer interface represents an alternative strategy for inhibiting multidrug-resistant protease mutants. portlandpress.com

MutationLocationEffect on Dimer Stability
L24IFlap regionDecreased stability
I50VFlap region/Active siteAltered dimer interface, decreased stability
F53LFlap regionDecreased stability
G94SDimerization interfaceDestabilizes β-sheet, reduced dimer stability
T96SDimerization interfaceAffects hydrogen bond network

Analysis of Secondary and Distal Protease Mutations Affecting this compound Susceptibility

In addition to primary mutations, secondary or accessory mutations also play a critical role in the development of high-level PI resistance. acs.orgnih.gov These mutations are often located outside the active site and may not directly impact inhibitor binding. tandfonline.comacs.org Instead, they are thought to compensate for the loss of enzymatic fitness or stability caused by primary resistance mutations. nih.govnih.gov

Mutations at 45 of the 99 residues of the HIV-1 protease have been implicated in drug resistance, with the majority of these being outside the active site. acs.org These distal mutations can propagate their effects to the active site through a network of interactions, altering the dynamic and structural ensemble of the enzyme. acs.org For instance, mutations like M46I and I54V, while not in the active site, are associated with decreased binding affinity of PIs. researchgate.net

The accumulation of multiple secondary mutations, in combination with primary mutations, is often necessary to achieve high levels of resistance, particularly against potent inhibitors like darunavir. acs.orgnih.gov These mutations can enhance the enzymatic activity of the resistant protease or further modulate inhibitor binding. nih.gov

Substrate-Based Resistance Mechanisms Affecting this compound Efficacy

Resistance to PIs is not solely confined to mutations within the protease enzyme. The virus can also develop resistance through mutations in the Gag polyprotein, the natural substrate of the protease. plos.orgnih.gov These mutations can either directly contribute to PI resistance or compensate for the reduced catalytic efficiency of a mutated protease. plos.orgnih.gov

Gag Polyprotein Cleavage Site Mutations

The HIV-1 protease cleaves the Gag and Gag-Pol polyproteins at specific sites to produce mature viral proteins. nih.govnih.gov Mutations at these cleavage sites can alter the efficiency of this process. d-nb.infoasm.org For example, mutations in the nucleocapsid-p1 (NC-p1) and p1-p6 cleavage sites are frequently associated with PI resistance. asm.orgnih.gov

The A431V mutation in the NC-p1 cleavage site was one of the first to be linked with the V82A protease mutation. asm.org Similarly, mutations in the p1-p6 cleavage site have been associated with the I50V protease mutation. asm.org These cleavage site mutations can enhance PI resistance when they occur in combination with specific protease mutations. asm.org They are thought to improve the interactions between the mutated protease and the substrate, thereby increasing the efficiency of cleavage and compensating for the reduced fitness of the resistant enzyme. nih.gov

Gag MutationCleavage SiteAssociated Protease MutationsEffect
A431VNC-p1V82AEnhances resistance, compensates for fitness loss
I437VNC-p1I82 mutationsAssociated with resistance
L449FSP2/p6VariousImproves cleavage by resistant proteases
P453Lp1-p6I50VEnhances protease activity

Preclinical in Vitro and Cellular Antiviral Activity of Hiv 1 Protease in 3

Future Research Directions for Hiv 1 Protease in 3

Development of Next-Generation HIV-1 Protease-IN-3 Analogues with Enhanced Potency and Resistance Profiles

The development of new HIV-1 protease inhibitors (PIs) is a critical strategy to combat the challenge of drug resistance. tandfonline.comnih.gov Research efforts are increasingly focused on designing novel analogues of existing inhibitors, like this compound, to improve their effectiveness against both wild-type and multi-drug resistant HIV-1 strains. tandfonline.comnih.gov

A primary goal is to synthesize next-generation PIs with enhanced potency. rsc.org For instance, recent studies have explored the incorporation of diverse functional groups, such as 2-phenylacetamide (B93265) derivatives and flexible heterocyclic moieties like morpholine, as P2 ligands. nih.govnih.gov These modifications aim to create inhibitors that can adapt to the slightly altered active sites of resistant protease variants. nih.gov One study reported a compound with a 2-(3,4-dihydroxyphenyl) acetamide (B32628) P2 ligand that exhibited a potent inhibitory concentration (IC50) value of 0.54 nM, outperforming the control drug darunavir (B192927). nih.gov

A key strategy to overcome resistance is to design inhibitors that form extensive interactions with the backbone atoms of the protease, as these are less likely to be altered by mutations. rsc.orgnih.gov This "substrate envelope" strategy aims to create inhibitors that fit within the consensus volume occupied by natural substrates in the binding site. acs.org This approach has yielded inhibitors with subnanomolar binding affinities to drug-resistant variants, demonstrating a significant reduction in susceptibility to resistance. acs.org Researchers are also investigating the incorporation of fused ring polycyclic ethers and aromatic heterocycles to promote hydrogen bonding and van der Waals interactions within the S2 and S2' subsites of the protease. rsc.org

The continuous evolution of HIV-1 necessitates the development of PIs with a high genetic barrier to resistance. nih.gov By creating compounds that maintain potent activity against a wide panel of clinically relevant drug-resistant HIV-1 variants, researchers aim to provide more durable treatment options for patients. nih.govacs.org

Exploration of Novel Binding Modes and Mechanisms of Action for this compound Variants

A deeper understanding of how this compound and its variants interact with the HIV-1 protease enzyme is crucial for developing more effective and durable antiretroviral therapies. Future research will focus on elucidating novel binding modes and mechanisms of action that can overcome the challenges posed by drug resistance.

A key area of investigation is the exploration of non-symmetrical binding modes. diva-portal.org Some inhibitors, such as certain sulfamide (B24259) derivatives, have been shown to adopt a twisted, non-symmetrical conformation within the protease's active site, which is distinct from the binding of other cyclic urea-based drugs. diva-portal.org Understanding the energetic favorability of such unique binding orientations can inform the design of new inhibitors that exploit these alternative interactions.

Furthermore, the conformational dynamics of the protease itself, particularly the flexible "flaps" that cover the active site, play a significant role in inhibitor binding. nih.gov Structural studies have revealed that the flaps adopt a closed conformation when an inhibitor is bound. nih.gov Investigating how different inhibitor variants influence these flap dynamics can provide insights for designing molecules that induce a more stable and prolonged inhibited state. X-ray crystallography of inhibitor-bound protease complexes is a powerful tool for visualizing these interactions at the atomic level, revealing how inhibitors fit into the binding site and interact with key residues. nih.govnih.govacs.org

The ultimate goal is to design inhibitors that are less susceptible to the effects of resistance mutations. Mutations in the protease enzyme can alter the shape of the active site, reducing the binding affinity of inhibitors. nih.gov By exploring novel binding modes that rely on interactions with the less mutable backbone atoms of the protease, rather than the more variable side chains of the amino acid residues, researchers aim to develop inhibitors that maintain their potency against a broad spectrum of resistant viral strains. nih.gov This includes designing inhibitors that can adapt to the minimally distorted active sites of mutant proteases. nih.gov

Integrated Computational and Experimental Approaches for this compound Optimization

The optimization of this compound and its analogs will heavily rely on the synergy between computational modeling and experimental validation. nih.govplos.org This integrated approach accelerates the drug discovery process by predicting promising candidates and guiding synthetic efforts.

Computational methods are at the forefront of modern drug design. scirp.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the chemical structures of compounds with their biological activity. plos.orgscirp.org These models can predict the potency of new, unsynthesized molecules. Molecular docking simulations provide insights into the potential binding modes of inhibitors within the HIV-1 protease active site, highlighting key interactions with amino acid residues like ASP25, GLY27, and ASP29. nih.govmdpi.com Furthermore, molecular dynamics simulations can assess the stability of the inhibitor-protease complex over time. plos.org Advanced protocols like CANDOCK are being developed to more accurately predict the binding affinities of inhibitors compared to traditional methods. frontiersin.org

Experimental validation is essential to confirm the predictions made by computational models. This involves the chemical synthesis of the designed compounds. nih.gov Following synthesis, the inhibitory activity of these novel analogs against HIV-1 protease is determined through enzymatic assays, yielding metrics such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50). nih.govnih.gov For example, a recently designed inhibitor, compound 18d , showed a potent IC50 value of 0.54 nM. nih.gov Antiviral activity is then assessed in cell-based assays using different HIV-1 strains, including wild-type and drug-resistant variants, to determine the 50% effective concentration (EC50). nih.gov High-resolution X-ray crystallography of the inhibitor bound to the protease provides the ultimate experimental confirmation of the predicted binding mode, offering detailed molecular insights for further design and optimization. patsnap.com

By iterating between computational design and experimental testing, researchers can systematically refine the structure of this compound analogs to enhance their potency and resistance profiles. This cycle of prediction, synthesis, and testing is a powerful paradigm for the development of next-generation protease inhibitors. acs.orgnih.gov

Potential for this compound in Combination Therapies

HIV-1 protease inhibitors (PIs) are a cornerstone of highly active antiretroviral therapy (HAART), a multi-drug approach that has transformed HIV/AIDS into a manageable chronic condition. nih.govdovepress.com The future utility of this compound and its optimized analogs will be significantly enhanced by their integration into combination therapy regimens.

The rationale behind combination therapy is to suppress viral replication more effectively and durably by targeting different stages of the HIV life cycle simultaneously. nih.gov PIs, which block the maturation of new viral particles, are typically co-administered with other classes of antiretroviral drugs, most commonly nucleoside reverse transcriptase inhibitors (NRTIs) that inhibit the conversion of viral RNA to DNA. nih.govoup.com Clinical studies have consistently demonstrated that triple-drug combinations, such as a PI with two NRTIs, lead to profound and sustained reductions in viral load. oup.com

A key consideration in designing combination therapies is the potential for drug-drug interactions. Some PIs, notably ritonavir (B1064), are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for metabolizing many drugs. nih.gov This property can be strategically exploited in what is known as "pharmacokinetic boosting." By co-administering a low dose of ritonavir with another PI, the metabolism of the second PI is slowed, leading to higher and more sustained plasma concentrations. nih.gov This allows for lower and less frequent dosing, which can improve patient adherence. nih.gov Future research on this compound analogs should therefore include pharmacokinetic studies to assess their potential for boosting and their compatibility with other antiretrovirals.

Furthermore, the combination of PIs can present a higher barrier to the development of drug resistance. nih.gov Different PIs may have non-overlapping resistance profiles, meaning that a mutation that confers resistance to one PI may not affect another. nih.gov Therefore, using PIs in combination can help to suppress a broader range of viral variants and delay the emergence of resistance. openaccessjournals.com The development of next-generation analogs of this compound with potent activity against existing resistant strains will be particularly valuable for treatment-experienced patients who have failed previous PI-containing regimens. tandfonline.comopenaccessjournals.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the inhibitory efficacy of HIV-1 protease-IN-3 against viral protease activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorogenic substrate cleavage assays) to measure IC₅₀ values, complemented by surface plasmon resonance (SPR) to quantify binding kinetics. Validate results via direct ELISA to confirm competitive binding with native substrates. For statistical rigor, apply regression analysis (e.g., y = a + bx) to compare experimental and reference inhibitor data, stratified by HIV-1 gene subtypes to account for variability .

Q. How can researchers analyze the structural interactions between this compound and the protease active site?

  • Methodological Answer : Utilize X-ray crystallography (resolution ≤2.0 Å) to resolve inhibitor-protease complexes, focusing on hydrogen bonding with catalytic aspartic acid residues (Asp25/25') and hydrophobic interactions in subsites (e.g., S1-S3). Cross-reference structural data with the HIV Protease Database (PDB-derived) to identify conserved binding motifs and compare with known inhibitors like Darunavir .

Q. What computational approaches are suitable for predicting this compound's binding affinity and resistance profile?

  • Methodological Answer : Perform molecular dynamics simulations (≥100 ns trajectories) to assess stability of inhibitor-protease complexes under physiological conditions. Combine with machine learning models (e.g., random forest or QSAR) trained on protease mutation datasets (e.g., V82A, I84V) to predict resistance likelihood. Validate predictions using in vitro mutagenesis assays .

Advanced Research Questions

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound's efficacy?

  • Methodological Answer : Conduct multi-parametric analysis to identify confounding variables (e.g., solvent effects in simulations vs. buffer conditions in assays). Use ensemble docking to account for protease conformational flexibility and re-analyze data with stricter statistical thresholds (e.g., Bonferroni correction). Reconcile contradictions by repeating assays across multiple HIV-1 clades .

Q. What strategies are effective in optimizing this compound to overcome drug-resistant protease variants?

  • Methodological Answer : Design backbone-modified analogs with enhanced hydrogen-bonding capacity to conserved residues (e.g., Gly48, Gly49). Use fragment-based drug design (FBDD) to introduce substituents targeting the flap regions (residues 45–55). Validate using resistance selection experiments in cell culture, monitoring for emergent mutations via next-generation sequencing .

Q. How can multi-omics datasets enhance the development of this compound as a therapeutic candidate?

  • Methodological Answer : Integrate proteomics (host-virus interaction networks) and transcriptomics (viral replication dynamics) to identify off-target effects. Apply systems pharmacology models to predict synergies with reverse transcriptase inhibitors. Use cryo-EM to visualize inhibitor effects on viral maturation intermediates in native virions .

Data-Driven and Validation Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer : Apply four-parameter logistic regression (4PL) to calculate EC₅₀/EC₉₀ values, ensuring Hill slope consistency. For cross-study comparisons, use meta-analysis with random-effects models to account for heterogeneity in assay protocols (e.g., substrate type, protease source) .

Q. How should researchers validate the specificity of this compound against human aspartyl proteases (e.g., Cathepsin D)?

  • Methodological Answer : Perform selectivity profiling using pan-assay interference compound (PAINS) filters and counter-screens against human proteases. Employ isothermal titration calorimetry (ITC) to compare binding thermodynamics, prioritizing inhibitors with >100-fold selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.